molecular formula C11H11B B3053613 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene CAS No. 5471-85-2

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B3053613
CAS No.: 5471-85-2
M. Wt: 223.11 g/mol
InChI Key: YPDJIBQBPWUWFJ-UHFFFAOYSA-N
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Description

Significance of Ethynylarene and Bromoarene Scaffolds in Organic Synthesis and Materials Science

Bromoarenes (aromatic rings containing a bromine atom) and ethynylarenes (aromatic rings containing an alkyne group) are foundational components in the toolkit of synthetic chemists. Bromoarenes are prized for their role as stable and reactive precursors in a multitude of cross-coupling reactions. acs.org These reactions, often catalyzed by transition metals like palladium, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.org Their versatility makes them indispensable for synthesizing pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.org

Similarly, the ethynyl (B1212043) group is a hub of reactivity. The carbon-carbon triple bond can undergo a wide array of transformations, including addition reactions and, notably, coupling reactions. organic-chemistry.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example of its utility in directly linking sp- and sp2-hybridized carbon atoms. nih.govresearchgate.net This method is crucial for the synthesis of conjugated systems found in organic electronics, polymers, and complex natural products. google.com

The combination of these two functional groups within a single molecule creates a powerful bifunctional scaffold, offering chemists the ability to perform selective and sequential reactions to build molecular complexity.

Overview of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene within the Context of Multifunctional Aryl Halide-Alkyne Systems

This compound is a member of the multifunctional aryl halide-alkyne class of compounds. Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a terminal ethynyl group, and three methyl groups. The methyl groups provide steric bulk and influence the electronic properties of the aromatic ring.

The key feature of this molecule is the presence of two distinct reactive sites: the C-Br bond and the terminal C-H bond of the alkyne. This "orthogonal" reactivity allows for one group to be chemically modified while the other remains intact, enabling stepwise and controlled synthesis. For instance, the ethynyl group can participate in a Sonogashira coupling, and the bromo group can subsequently be used in a Suzuki or Buchwald-Hartwig coupling. This dual functionality makes it a valuable building block for creating highly substituted and complex aromatic structures from a single, well-defined precursor.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₁Br
Molecular Weight 223.11 g/mol echemi.com
Exact Mass 222.00441 u echemi.com
Monoisotopic Mass 222.00441 u echemi.com
Heavy Atom Count 12 echemi.com

Research Trajectory and Open Questions Pertaining to this compound

The research trajectory for molecules like this compound is intrinsically linked to the broader field of synthetic methodology and the demand for sophisticated molecular architectures. The primary research interest in such compounds lies in their application as versatile synthons in sequential catalysis, where multiple, distinct chemical transformations are performed in a planned order. nih.gov

Current research in this area focuses on developing highly selective catalytic systems that can differentiate between the bromo and ethynyl functionalities with high fidelity. This allows chemists to dictate the order of bond formation, a critical aspect in the total synthesis of complex molecules and the design of functional materials. The development of transition-metal-free coupling reactions represents another active area of investigation, aiming to provide more sustainable synthetic routes. nih.gov

Several open questions remain regarding the full potential of this compound and related structures. A key challenge is the development of one-pot, multi-reaction sequences that leverage its dual reactivity without the need for intermediate purification steps, thereby improving synthetic efficiency. nih.govemory.edu Further exploration is needed to understand how the sterically hindered environment created by the three methyl groups influences the reactivity of the functional groups and the properties of the resulting products. Finally, the potential applications of this specific building block in creating novel conjugated polymers, molecular wires, or as a fragment in medicinal chemistry remain largely unexplored and represent a fertile ground for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethynyl-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c1-5-10-7(2)6-8(3)11(12)9(10)4/h1,6H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDJIBQBPWUWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C#C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970026
Record name 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
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Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-85-2
Record name NSC28466
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
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Reactivity and Transformation Studies of 2 Bromo 4 Ethynyl 1,3,5 Trimethylbenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For a substrate like 2-bromo-4-ethynyl-1,3,5-trimethylbenzene, palladium-catalyzed reactions offer pathways to construct complex molecular architectures, from discrete molecules to polymeric structures. The distinct reactivity of the C(sp²)-Br bond and the C(sp)-H bond allows for controlled, stepwise reactions.

Sonogashira Coupling Reactions of this compound with Various Alkynes

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of C(sp²)-C(sp) bonds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The dual reactive sites of this compound allow it to act as either the halide or the alkyne partner, although it is most commonly utilized for its terminal alkyne functionality in this context.

The steric hindrance imposed by the three methyl groups on the benzene (B151609) ring of this compound significantly influences its reactivity. Research has shown that sterically demanding aryl bromides, particularly those with substituents in the ortho positions, can present challenges in Sonogashira couplings. researchgate.net

The reaction's success is often dependent on the coupling partner. While a range of terminal alkynes can be coupled with aryl halides, the steric and electronic properties of both substrates play a crucial role. For a bulky substrate like this compound, coupling with small, unhindered alkynes generally proceeds more efficiently. Conversely, reactions with very bulky alkynes may require more forcing conditions or specialized catalytic systems to achieve satisfactory yields.

Alkyne Coupling PartnerAryl Halide PartnerExpected Reactivity
PhenylacetyleneThis compoundModerate to Good
1-OctyneThis compoundModerate to Good
Trimethylsilylacetylene (B32187)This compoundGood
1-Ethynyl-2,4,6-trimethylbenzeneThis compoundLow to Moderate

Limitations arise from competing side reactions, such as the Glaser-Hay homocoupling of the terminal alkyne, which can be promoted by the copper co-catalyst. For sterically hindered substrates where the desired cross-coupling is slow, this side reaction can become predominant, leading to lower yields of the desired product.

To overcome the challenges associated with sterically hindered substrates, significant effort has been directed toward the design of more effective catalysts and ligands. For aryl bromides, which are less reactive than aryl iodides, the choice of the palladium source and, more critically, the ancillary ligand is paramount. wikipedia.org

Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rate of the oxidative addition step—the insertion of the palladium(0) catalyst into the C-Br bond—which is often rate-limiting. researchgate.net Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have proven effective for coupling sterically demanding aryl bromides. researchgate.net The combination of Pd(PhCN)₂Cl₂ with P(t-Bu)₃, for instance, has been shown to be a versatile catalyst for Sonogashira reactions of various aryl bromides at room temperature. researchgate.net

In recent years, N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands, offering high stability and activity. Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling. These systems often rely on highly active palladium catalysts capable of facilitating the reaction without the copper co-catalyst. libretexts.org

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of poly(ethynylarene)s. These conjugated polymers are of interest for their potential applications in organic electronics and materials science. By carefully controlling the reaction conditions, either the ethynyl (B1212043) group or the bromo group can be made to react selectively.

A typical strategy involves a Sonogashira polymerization where the monomer reacts with itself, or with another bifunctional co-monomer. For example, self-polymerization via Sonogashira coupling could, in principle, lead to a polymer with a repeating aromatic-ethynyl backbone. The steric bulk provided by the methyl groups can enhance the solubility of the resulting polymers, which is a common challenge in the processing of rigid-rod conjugated polymers.

C(sp²)-C(sp²) Coupling Reactions Involving the Bromine Moiety

Beyond the Sonogashira reaction, the C(sp²)-Br bond in this compound is a handle for various other palladium-catalyzed cross-coupling reactions to form C(sp²)-C(sp²) bonds. These include the Suzuki and Stille reactions.

The Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For a substrate like this compound, a Suzuki reaction would typically leave the ethynyl group intact, allowing for subsequent modification.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. organic-chemistry.orgwikipedia.orglibretexts.org While highly effective and versatile, the toxicity of the tin reagents and byproducts is a significant drawback. wikipedia.org Similar to the Suzuki reaction, the Stille coupling can be used to introduce new aryl or vinyl groups at the position of the bromine atom. The choice between Suzuki and Stille often depends on the desired substrate scope and the stability of the required organometallic reagents. For sterically hindered aryl bromides, catalyst systems with bulky ligands like XPhos are often effective for both Suzuki and Stille couplings. nih.gov

Mechanistic Investigations of Sonogashira Coupling with this compound

The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

Palladium Cycle : The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound to form a Pd(II) intermediate.

Copper Cycle : Simultaneously, the terminal alkyne reacts with a copper(I) salt, facilitated by the amine base, to form a copper(I) acetylide.

Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

For a sterically hindered substrate, the oxidative addition step is often slow. The bulky methyl groups flanking the bromine atom increase the energy barrier for the palladium catalyst to insert into the C-Br bond. researchgate.net Similarly, the reductive elimination step can also be affected by steric hindrance. In copper-free systems, the mechanism is believed to involve the formation of a palladium acetylide complex directly, bypassing the copper cycle. wikipedia.org Theoretical studies using DFT calculations have helped to elucidate the energetics of these steps for various substrates. researchgate.net

Proposed Catalytic Cycles (Palladium and Copper)

The Sonogashira cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.orglibretexts.org For a sterically hindered substrate like this compound, the reaction typically involves a dual catalytic system of palladium and copper, each with its own catalytic cycle that operates in concert.

The Palladium Cycle:

The generally accepted mechanism for the palladium cycle in the Sonogashira coupling of an aryl bromide is initiated by the formation of a coordinatively unsaturated Pd(0) species from a palladium(II) precatalyst. This active catalyst then undergoes a series of steps:

Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide, which is formed in the copper catalytic cycle. This step involves the transfer of the ethynyl group from copper to palladium, displacing the bromide ion and forming a new Pd(II)-alkynyl complex.

Reductive Elimination: The final step in the palladium cycle is the reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst and allows the cycle to continue. For this to occur, the aryl and alkynyl ligands on the palladium center must be in a cis orientation.

The Copper Cycle:

The role of the copper co-catalyst is to facilitate the activation of the terminal alkyne. The copper cycle involves the following key steps:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne of a second molecule of this compound (or another terminal alkyne), forming a π-alkyne complex. This coordination increases the acidity of the terminal proton of the alkyne.

Deprotonation: A base, typically an amine, then deprotonates the terminal alkyne to form a copper(I) acetylide.

Acetylide Transfer: This copper(I) acetylide is the species that participates in the transmetalation step with the palladium(II) complex, thereby linking the two catalytic cycles.

It is noteworthy that copper-free Sonogashira coupling protocols have also been developed, where the base is believed to be strong enough to deprotonate the alkyne without the assistance of a copper co-catalyst. libretexts.org

Rate-Determining Steps and Kinetic Studies

The rate-determining step in the Sonogashira coupling reaction can vary depending on the specific substrates and reaction conditions. For aryl bromides, oxidative addition is frequently cited as the rate-limiting step. wikipedia.org However, with sterically hindered substrates and bulky phosphine ligands, the dissociation of a ligand from the palladium center to create a vacant coordination site for the oxidative addition can also become rate-determining. researchgate.net

Kinetic studies on the Sonogashira coupling of various aryl bromides have provided valuable insights into the reaction mechanism. For less bulky phosphine ligands, the reaction often follows an associative pathway where the insertion of the palladium into the aryl-halide bond is the slowest step. In contrast, when bulky ligands are employed, a dissociative mechanism may be favored, where ligand dissociation precedes the oxidative addition and becomes the rate-determining step. researchgate.net

The electronic properties of the aryl bromide also play a crucial role. Electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition, while electron-donating groups, such as the methyl groups in this compound, tend to slow it down. researchgate.net The steric hindrance provided by the ortho-methyl groups in this specific compound is expected to further decrease the rate of oxidative addition, making the choice of an appropriate catalyst system particularly important.

Aryl Halide TypeTypical Rate-Determining StepFactors Influencing Rate
Electron-poor Aryl IodidesTransmetalationConcentration of copper acetylide, nature of the base.
Electron-rich Aryl BromidesOxidative AdditionLigand bulk and electron-donating properties, temperature.
Sterically Hindered Aryl BromidesOxidative Addition or Ligand DissociationIncreased catalyst loading may be required, use of bulky, electron-rich ligands is beneficial. researchgate.net
Role of Ligands and Additives in Reaction Efficiency and Selectivity

The choice of ligands and additives is critical for the success of the Sonogashira coupling, especially when dealing with challenging substrates like this compound.

Ligands: Phosphine ligands are most commonly employed in palladium-catalyzed cross-coupling reactions. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and other specialty ligands like XPhos, have been shown to be particularly effective. wikipedia.org These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition step. The electron-rich nature of these ligands also increases the electron density on the palladium center, facilitating its insertion into the carbon-bromine bond. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Sonogashira couplings, often exhibiting high stability and catalytic activity. libretexts.org

Additives: The primary additive in the classical Sonogashira reaction is a copper(I) salt, typically copper(I) iodide (CuI), which acts as a co-catalyst as described in the copper cycle. The presence of copper can significantly accelerate the reaction rate. wikipedia.org However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).

The base is another crucial component of the reaction mixture. Amines, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), are commonly used. The base serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. In some cases, stronger bases like cesium carbonate (Cs₂CO₃) are employed, particularly in copper-free protocols. organic-chemistry.org

ComponentExamplesRole in the Reaction
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for the cross-coupling.
Copper Co-catalystCuIActivates the terminal alkyne. wikipedia.org
LigandsP(t-Bu)₃, XPhos, SPhos, NHCsStabilize the palladium catalyst and modulate its reactivity. Bulky ligands are often required for sterically hindered substrates. researchgate.net
BaseEt₃N, i-Pr₂NH, Cs₂CO₃Deprotonates the terminal alkyne and neutralizes the acid byproduct.
Computational Mechanistic Studies (e.g., DFT)

Density Functional Theory (DFT) has become an invaluable tool for elucidating the intricate mechanisms of transition metal-catalyzed reactions, including the Sonogashira coupling. Computational studies have been employed to model the various elementary steps of the catalytic cycle, providing insights into the structures of intermediates and transition states, as well as the energetics of the reaction pathway.

For the Sonogashira reaction, DFT calculations have been used to:

Confirm that for many systems, oxidative addition is indeed the step with the highest activation barrier.

Investigate the role of the solvent and the base in the reaction mechanism.

Explore alternative mechanistic pathways, such as the carbopalladation pathway, although these are often found to be less favorable energetically than the classical oxidative addition/reductive elimination cycle. libretexts.org

Rationalize the effect of different ligands on the catalytic activity. For instance, calculations can quantify the steric and electronic effects of bulky phosphine ligands and explain their beneficial role in the coupling of sterically hindered substrates. nih.gov

While specific DFT studies on this compound may be limited, the general principles derived from computational studies on similar sterically hindered aryl bromides are applicable. These studies consistently highlight the importance of overcoming the steric barrier to oxidative addition and the role of bulky ligands in facilitating this process.

Functionalization Reactions at the Ethynyl Group

The terminal ethynyl group of this compound offers a versatile handle for a variety of subsequent chemical transformations, allowing for the construction of more complex molecular architectures.

Hydration and Hydroamination Reactions

Hydration: The addition of water across the carbon-carbon triple bond of an alkyne, known as hydration, is a common method for the synthesis of ketones. For terminal alkynes, this reaction typically follows Markovnikov's rule to yield a methyl ketone. The reaction is usually catalyzed by mercury(II) salts in the presence of an acid, although greener, mercury-free methods using other transition metal catalysts (e.g., gold, platinum, ruthenium) have been developed. The steric hindrance around the ethynyl group in this compound may influence the rate of hydration, potentially requiring more forcing reaction conditions. Ynamides, a class of alkynes, are known to be particularly sensitive to hydration. organic-chemistry.org

Hydroamination: The addition of an N-H bond of an amine across a carbon-carbon triple bond is known as hydroamination. wikipedia.org This reaction provides a direct and atom-economical route to enamines and imines, which can be further reduced to saturated amines. The reaction can be catalyzed by a variety of metals, including early transition metals (e.g., titanium, zirconium), late transition metals (e.g., gold, rhodium, iridium), and lanthanides. The regioselectivity of the hydroamination of terminal alkynes can often be controlled by the choice of catalyst, leading to either the Markovnikov or anti-Markovnikov addition product. The steric bulk of the mesityl group in this compound would likely play a significant role in the regiochemical outcome of hydroamination reactions.

Cycloaddition Reactions (e.g., Click Chemistry)

The ethynyl group is an excellent participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles. This reaction has been popularized under the "click chemistry" concept due to its high efficiency, selectivity, and broad functional group tolerance. organic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common variant of this reaction, affording 1,4-disubstituted triazoles with high regioselectivity. Ruthenium-catalyzed versions can provide the 1,5-disubstituted regioisomer. organic-chemistry.org Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for biological applications.

The steric hindrance of the 2,4,6-trimethylphenyl group in this compound could potentially slow down the rate of the cycloaddition reaction. However, the CuAAC reaction is known to be effective even with sterically demanding substrates. organic-chemistry.org The resulting triazole ring can serve as a stable linker to connect the aromatic core of the molecule to other chemical entities, which is a widely used strategy in medicinal chemistry and materials science.

Other cycloaddition reactions involving the ethynyl group, such as [2+2] and [4+2] cycloadditions, are also possible, further expanding the synthetic utility of this compound. The steric and electronic properties of the molecule will influence the feasibility and outcome of these reactions.

Oxidative Homocoupling to Diynes

The terminal alkyne functionality of this compound makes it a suitable substrate for oxidative homocoupling reactions to form symmetric 1,3-diynes. These reactions, which forge a new carbon-carbon bond between two alkyne units, are fundamental in the synthesis of conjugated materials and complex organic molecules. The most common methods for this transformation are the Glaser, Eglinton, and Hay couplings, all of which are typically mediated by copper catalysts.

The Glaser coupling , one of the oldest known acetylenic coupling reactions, involves the use of a copper(I) salt, such as CuCl or CuBr, in the presence of an oxidant like air or oxygen and a base, often in an alcoholic or aqueous medium. nih.gov A variation of this is the Hay coupling , which utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride. nih.govrsc.org This modification enhances the solubility of the catalyst and often accelerates the reaction. researchgate.net The Hay variant uses catalytic amounts of Cu(I), which are reoxidized to the active Cu(II) state by oxygen during the reaction cycle. nih.gov

The Eglinton reaction offers an alternative pathway, employing a stoichiometric amount of a copper(II) salt, like copper(II) acetate (B1210297), with a base such as pyridine. nih.gov This method avoids the need for an external oxidant like air. nih.gov

For the homocoupling of this compound to yield 1,4-bis(2-bromo-4,6-dimethylphenyl)buta-1,3-diyne , a Hay-type protocol is generally effective. A typical procedure would involve dissolving the starting alkyne in a solvent like acetone (B3395972) or isopropanol. A catalytic amount of a CuCl-TMEDA complex is then added, and oxygen or air is bubbled through the solution to facilitate the oxidative coupling. beilstein-journals.orgresearchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Reaction Type Typical Catalyst Oxidant Base/Ligand Solvent
Glaser Coupling Cu(I) salts (e.g., CuCl)Air/O₂Ammonia, PyridineAlcohol, Water
Eglinton Coupling Cu(II) salts (e.g., Cu(OAc)₂)None (Stoichiometric Cu(II))PyridineMethanol (B129727), Pyridine
Hay Coupling Cu(I) salts (e.g., CuCl)Air/O₂TMEDAAcetone, Isopropanol

C-H Functionalization Strategies on the Trimethylbenzene Core

The trimethylbenzene (mesitylene) core of the title compound possesses a single aromatic C(sp²)-H bond and nine benzylic C(sp³)-H bonds on the three methyl groups, all of which are potential sites for C-H functionalization. Directed C-H activation strategies offer a powerful tool for regioselectively modifying these otherwise inert bonds.

Directed C-H Activation

Directed C-H activation relies on the use of a directing group (DG), which is a functional group within the substrate that coordinates to a transition metal catalyst and positions it in close proximity to a specific C-H bond. This chelation-assisted approach enables high levels of selectivity that are otherwise difficult to achieve. Common catalysts for these transformations include palladium, rhodium, and ruthenium complexes.

While specific studies on this compound are not extensively documented, the principles of directed C-H activation can be applied. A directing group would need to be installed on the molecule, for instance, by modifying the ethynyl group or by replacing the bromine via a cross-coupling reaction. Depending on the nature and position of the directing group, functionalization could be guided to either the sole remaining aromatic C-H bond or one of the methyl groups.

For example, a directing group positioned ortho to a methyl group could facilitate C(sp³)-H activation. Conversely, a suitably designed template could direct functionalization to the aromatic C-H bond. The choice of metal catalyst is also critical; for instance, Rh(III) catalysts are known to be effective in the oxidative coupling of arenes with alkenes and alkynes. cjcatal.com The development of removable or modifiable directing groups has significantly enhanced the synthetic utility of this strategy, as the directing functionality does not need to remain in the final product. researchgate.net

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization. nih.gov This approach often involves a dual catalytic system where a photocatalyst absorbs visible light and engages in a single-electron transfer (SET) process to generate a reactive radical intermediate. This radical can then be intercepted by a second catalytic cycle, typically involving a transition metal, to achieve C-H functionalization.

A key advantage of this methodology is the ability to perform reactions under mild conditions, often at room temperature, which improves functional group tolerance. rsc.org For substrates like trimethylbenzene (mesitylene), undirected C-H functionalization has been demonstrated. For instance, a dual gold/photoredox catalytic system has been used for the C-H arylation of mesitylene (B46885) with aryldiazonium salts. beilstein-journals.org In this system, it is proposed that an electrophilic Au(III) species activates the electron-rich arene C-H bond.

Applying this to this compound, the single aromatic C-H bond would be the most likely site for such a reaction, given the electron-donating nature of the three methyl groups. The photocatalyst, upon excitation by visible light, would initiate the catalytic cycle, leading to the formation of a new carbon-carbon bond at the aromatic position. The bromo and ethynyl substituents would exert electronic and steric influences that could affect the reaction's efficiency and selectivity, a subject that warrants further investigation.

Metal-Catalyzed Remote Functionalization of Trimethylbenzene Derivatives

While directing-group-assisted C-H activation typically favors the functionalization of ortho-C-H bonds due to the formation of stable five- or six-membered metallacycle intermediates, recent advancements have enabled the functionalization of more distant meta- and para-C-H bonds. This is achieved through the design of specialized directing groups or "templates" that are long and flexible enough to reach these remote positions.

These templates often possess a U-shaped geometry to bridge the ortho and meta positions or are even more extended for para-selectivity. For instance, nitrile-based directing groups have been successfully employed in palladium-catalyzed meta-C-H functionalization. The linear coordination of the nitrile group helps to overcome the strain associated with forming the large metallacycle required for meta-activation.

In the context of a derivative of this compound, one would first need to install such a directing template. Given the substitution pattern, the only available aromatic C-H bond is meta to the C-Br and C-ethynyl positions and ortho to two methyl groups. A directing group installed at the position of the bromine or ethynyl group could potentially direct functionalization to this remaining aromatic C-H bond, although this would technically be an ortho-functionalization relative to the directing group's point of attachment. True remote functionalization on this specific core would target the C-H bonds of the methyl groups, which presents a significant synthetic challenge.

Other Transformations and Derivatizations of this compound

Conversion to Alkynyl(phenyl)iodonium Salts

Terminal alkynes, such as this compound, can be converted into highly valuable and reactive alkynyl(phenyl)iodonium salts. These hypervalent iodine reagents serve as electrophilic alkyne sources and are versatile building blocks in a wide array of organic transformations, including Sonogashira couplings, cycloadditions, and alkynylations of various nucleophiles.

The synthesis of these salts typically involves the reaction of the terminal alkyne with a hypervalent iodine(III) precursor, such as (diacetoxy)iodobenzene or Koser's reagent ([hydroxy(tosyloxy)iodo]benzene), in the presence of a base. The reaction proceeds through the formation of an intermediate iodonium (B1229267) species, which then undergoes ligand exchange to afford the final alkynyl(phenyl)iodonium salt, often as a stable triflate or tosylate salt. The presence of the sterically hindered and electronically distinct 2-bromo-1,3,5-trimethylphenyl group would influence the stability and reactivity of the resulting iodonium salt.

Dehalogenation and Hydrogenation

Dehalogenation:

Dehalogenation, the removal of the bromine atom from the aromatic ring, is a common side reaction or a targeted transformation in palladium-catalyzed reactions of aryl halides. In the presence of a palladium catalyst, a base, and a hydrogen source (which can be a solvent, an amine, or a purposefully added reagent), the carbon-bromine bond can be cleaved and replaced by a carbon-hydrogen bond.

Simultaneous dehalogenation and hydrogenation (DHH) processes have been observed in Sonogashira coupling reactions, especially with sterically hindered substrates or at elevated temperatures. acs.org For an aryl bromide like this compound, this would lead to the formation of 1-ethynyl-2,4,6-trimethylbenzene. The efficiency of this dehalogenation would likely depend on the specific catalytic system (palladium source and ligand), the solvent, the base, and the reaction temperature. acs.org

Hydrogenation:

Hydrogenation of this compound would involve the addition of hydrogen across the carbon-carbon triple bond of the ethynyl group. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

The hydrogenation can proceed in a stepwise manner:

Partial Hydrogenation: The alkyne can be selectively hydrogenated to an alkene, which would yield 2-bromo-1,3,5-trimethyl-4-vinylbenzene.

Full Hydrogenation: Further hydrogenation would saturate the double bond, resulting in the formation of 2-bromo-4-ethyl-1,3,5-trimethylbenzene.

Controlling the selectivity of the hydrogenation to obtain the alkene is a common challenge in synthetic chemistry and often requires the use of poisoned catalysts (e.g., Lindlar's catalyst) or carefully controlled reaction conditions.

It is also possible for both dehalogenation and hydrogenation to occur, leading to the formation of 1-ethyl-2,4,6-trimethylbenzene. The reaction pathway would be influenced by the choice of catalyst and reaction conditions.

While specific experimental data for this compound is not available in the provided search results, the general principles of dehalogenation of aryl bromides and hydrogenation of terminal alkynes provide a framework for predicting its reactivity in these transformations.

Advanced Characterization and Spectroscopic Analysis

Structural Elucidation Techniques

Structural elucidation is crucial for confirming the identity and purity of a synthesized chemical compound. A combination of spectroscopic techniques is typically employed to provide a comprehensive understanding of the molecular structure.

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: For 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic proton, the acetylenic proton, and the protons of the three methyl groups would each resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons of each type (1:1:9 ratio).

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. Signals would be expected for the two acetylenic carbons, the six aromatic carbons (with different shifts due to the substituents), and the carbons of the three methyl groups.

A hypothetical data table for the expected NMR shifts is presented below.

Proton EnvironmentExpected ¹H Chemical Shift (ppm)Carbon EnvironmentExpected ¹³C Chemical Shift (ppm)
Aromatic CH7.0-7.5C-Br115-125
Acetylenic CH~3.0C-C≡CH120-130
Methyl CH₃2.2-2.5Aromatic C-CH₃135-140
Aromatic CH130-135
C≡CH80-90
C≡CH75-85
Methyl CH₃20-25

Note: The table presents generalized, expected chemical shift ranges for the functional groups present in the molecule. Actual experimental values are required for definitive structural confirmation.

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation at characteristic frequencies. For this compound, key vibrational modes would include:

C≡C-H stretch: A sharp, characteristic absorption band is expected around 3300 cm⁻¹.

C≡C stretch: A weaker absorption is anticipated in the range of 2100-2140 cm⁻¹.

C-H stretches (aromatic and alkyl): Bands would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretches (aromatic): Absorptions in the 1600-1450 cm⁻¹ region would confirm the benzene (B151609) ring.

C-Br stretch: This would be observed in the fingerprint region, typically below 690 cm⁻¹.

Functional GroupCharacteristic Absorption (cm⁻¹)
Acetylenic C-H Stretch~3300
Alkyne C≡C Stretch2100-2140
Aromatic C-H Stretch3000-3100
Alkyl C-H Stretch2850-2960
Aromatic C=C Stretch1450-1600
C-Br Stretch< 690

Note: This table lists typical IR absorption frequencies for the relevant functional groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₁Br), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 222 and 224. Common fragmentation pathways would likely involve the loss of a bromine atom (M-Br)⁺ or a methyl group (M-CH₃)⁺.

Ionm/z (mass-to-charge ratio)Notes
[C₁₁H₁₁⁷⁹Br]⁺222Molecular Ion (M⁺)
[C₁₁H₁₁⁸¹Br]⁺224Molecular Ion (M+2)⁺
[C₁₁H₁₁]⁺143Loss of Bromine radical
[C₁₀H₈⁷⁹Br]⁺207Loss of Methyl radical
[C₁₀H₈⁸¹Br]⁺209Loss of Methyl radical

Note: This table outlines the expected major peaks in the mass spectrum based on the molecular formula and common fragmentation patterns.

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional structure. This technique would provide accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. No published crystal structure for this specific compound was found.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample and to separate it from impurities. The retention time of the compound would be characteristic under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). Purity is assessed by the relative area of the peak corresponding to the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and purification of this compound. Given its aromatic and relatively nonpolar structure, reverse-phase (RP) HPLC is the most common method employed. In this technique, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.

Detailed research findings indicate that a C18 column is effective for the separation of similar brominated aromatic compounds. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Below is a table summarizing typical HPLC parameters for the analysis of related bromo-aromatic compounds, which would be applicable for this compound.

Table 1: Representative HPLC Parameters

Parameter Description
Technique Reverse-Phase (RP) HPLC
Column Newcrom R1 or equivalent C18
Mobile Phase Acetonitrile (MeCN) and Water
Acid Modifier Phosphoric Acid or Formic Acid (for MS)
Detection UV-Vis or Mass Spectrometry (MS)

| Application | Purity assessment, reaction monitoring, preparative separation |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential and rapid technique used to monitor the progress of chemical reactions involving this compound and to assess its purity. The technique relies on the differential partitioning of the compound between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (eluent).

In synthetic procedures, TLC is used to determine the point of reaction completion. rsc.org For instance, during the synthesis of related compounds, a mobile phase system of petroleum ether (PE) and ethyl acetate (B1210297) (EE) in a 9:1 ratio has been effectively used on silica gel plates. rsc.org The separation principle is similar for column chromatography, where a gradient elution of ethyl acetate in hexane (B92381) (e.g., 5% to 15%) can be used for purification on a silica gel column. chemicalbook.com The position of the compound on the developed TLC plate, indicated by its retention factor (Rf) value, provides a quick measure of its polarity relative to the starting materials and other products.

Table 2: TLC Analysis Conditions

Parameter Description Source
Stationary Phase Silica Gel rsc.orgchemicalbook.com
Mobile Phase System Petroleum Ether : Ethyl Acetate (9:1) rsc.org
Alternative Eluent 5%-15% Ethyl Acetate in Hexane chemicalbook.com

| Primary Application | Monitoring reaction completion | rsc.org |

Advanced Spectroscopic Probes for Electronic and Vibrational States

The intricate electronic and vibrational characteristics of this compound can be investigated using advanced spectroscopic techniques complemented by quantum chemical computations. While experimental data is specific to the compound, theoretical methods like Density Functional Theory (DFT) provide profound insights into its molecular structure and properties. researchgate.net These computational approaches are invaluable for interpreting experimental spectra and understanding the underlying quantum mechanics. researchgate.net

Vibrational analysis through DFT calculations can predict the harmonic vibrational frequencies, which correspond to the spectral signatures observed in Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net This allows for precise assignment of vibrational modes, such as the characteristic C-H stretches of the methyl and benzene ring groups, and the unique C≡C stretch of the ethynyl (B1212043) group.

The study of electronic states involves the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's kinetic stability and electronic transition properties. researchgate.net Further computational analyses, such as the Total and Partial Density of States (TDOS/PDOS) and Bader's 'Atoms in Molecules' (AIM) theory, can elucidate the nature of chemical bonds and non-covalent interactions within the molecule. researchgate.net

Table 3: Theoretical Probes for Spectroscopic Analysis

Analytical Method Investigated Properties
Density Functional Theory (DFT) Optimized molecular geometry, vibrational frequencies, electronic properties
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energy gap, kinetic stability, molecular reactivity
Total/Partial Density of States (TDOS/PDOS) Mulliken population analysis, contribution of atomic orbitals to molecular orbitals

| Atoms in Molecules (AIM) Theory | Analysis of bond critical points, nature of intramolecular interactions |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and behavior of molecules. These calculations are broadly categorized into ab initio, semi-empirical, and density functional theory methods, each with varying levels of accuracy and computational cost. scribd.comnih.gov

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. tci-thaijo.org It offers a balance between accuracy and computational expense, making it suitable for a wide range of chemical systems. rsc.org DFT calculations are instrumental in analyzing the stability, electronic properties, and reactivity of molecules such as 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. scirp.orgirjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates that a molecule is more reactive.

For ethynylarene derivatives, the HOMO-LUMO gap is a key indicator of their electronic behavior. The charge transfer interaction within the molecule, influenced by electron-donating or electron-accepting groups, can be explained by this energy gap. scirp.org Computational studies on various organic compounds show that the specific arrangement of substituents on the aromatic ring significantly modulates the energies of these frontier orbitals. researchgate.net DFT functionals such as B3LYP, ωB97XD, and CAM-B3LYP are commonly employed to accurately predict HOMO-LUMO energies and gaps for complex organic molecules. nih.govresearchgate.net

Table 1: Representative Frontier Orbital Energies and Gaps for Aromatic Compounds Calculated by DFT.
Compound ClassTypical HOMO Energy (eV)Typical LUMO Energy (eV)Typical Energy Gap (ΔE) (eV)
Simple Benzene (B151609)-9.25+1.1510.40
Substituted Phenylacetylenes-6.5 to -5.5-1.5 to -0.54.0 to 5.5
Halogenated Arenes-7.0 to -6.0-1.0 to 0.05.0 to 7.0

Note: The values in the table are illustrative and represent typical ranges for the specified classes of compounds. Actual values for this compound would require specific DFT calculations.

The electronic properties of an aromatic ring are significantly influenced by its substituents. In this compound, the bromine atom, the ethynyl (B1212043) group, and the three methyl groups each impart distinct electronic effects.

Methyl Groups (-CH₃): These are weak electron-donating groups through an inductive effect, increasing the electron density of the benzene ring.

Ethynyl Group (-C≡CH): The ethynyl group is generally considered to be electron-withdrawing due to the sp hybridization of its carbon atoms.

Table 2: Electronic Effects of Substituents on the Benzene Ring.
SubstituentInductive EffectResonance EffectOverall Effect on Ring Electron Density
-CH₃ (Methyl)Electron-donatingN/A (Hyperconjugation)Donating
-Br (Bromo)Electron-withdrawingElectron-donatingWithdrawing (net)
-C≡CH (Ethynyl)Electron-withdrawingElectron-withdrawingWithdrawing

Beyond DFT, other quantum chemical methods are available for studying molecular properties. nih.gov

Ab Initio Methods: These methods compute solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. libretexts.org They form a hierarchy of accuracy, with methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) offering progressively more accurate results at a higher computational cost. nih.gov High-level ab initio techniques can provide very precise results for smaller molecular systems and serve as a benchmark for other methods. researchgate.net However, their computational intensity often limits their application to larger molecules like this compound. libretexts.org

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating some parameters derived from experimental data. rsc.org This parametrization significantly reduces computation time, allowing for the study of very large molecules. researchgate.net While faster, they are generally less accurate than ab initio or DFT methods and their reliability depends on whether the molecule under study is similar to the molecules used for parametrization. libretexts.orgresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Stability Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations focus on the static electronic structure, MD simulations provide insights into the dynamic behavior of a system, such as conformational changes and intermolecular interactions. For a relatively rigid molecule like this compound in isolation, MD simulations might be used to explore its vibrational modes. In a condensed phase (liquid or solid), MD could model its interactions with surrounding molecules, predict bulk properties like density and heat capacity, and study its solvation behavior. Currently, specific MD simulation studies focused solely on this compound are not widely available in the literature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely pathway. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as Sonogashira coupling at the ethynyl position or cross-coupling reactions involving the bromo-substituent. DFT calculations are frequently used to locate transition state geometries and calculate activation barriers, providing detailed insights into reaction kinetics and thermodynamics. As with molecular dynamics, specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in public research.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction chemistry, offering a glimpse into the fleeting molecular configurations that govern the rates and pathways of chemical transformations. A transition state represents the highest energy point along a reaction coordinate, and its structure is critical for understanding the activation energy of a reaction.

For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are employed to locate and characterize these transient structures. These calculations involve optimizing the molecular geometry to find a first-order saddle point on the potential energy surface. At this point, the structure has zero gradients and exactly one negative eigenvalue in its Hessian matrix, which corresponds to the imaginary vibrational frequency of the bond being formed or broken.

Detailed analysis of the transition state geometry, including bond lengths and angles, provides crucial information about the mechanism of a reaction. For instance, in a hypothetical nucleophilic substitution at the bromine-bearing carbon, the transition state would reveal the extent of bond formation with the incoming nucleophile and bond cleavage with the departing bromide ion.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

Parameter Value Description
Imaginary Frequency -350 cm⁻¹ Corresponds to the vibrational mode along the reaction coordinate.
Activation Energy (Ea) 25 kcal/mol The energy barrier that must be overcome for the reaction to occur.

Note: The data in this table is illustrative and would be derived from specific reaction modeling.

Reaction Coordinate Analysis

Following the identification of a transition state, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, is performed. This analysis maps the entire pathway from reactants to products, passing through the transition state. The IRC path confirms that the located transition state indeed connects the intended reactants and products.

By plotting the energy profile along the reaction coordinate, a detailed picture of the reaction's energetic landscape emerges. This includes the visualization of any intermediates, which appear as local minima along the path. The shape of this profile provides insights into the reaction's kinetics and thermodynamics. For this compound, this analysis could be applied to understand cycloaddition reactions involving the ethynyl group or substitution reactions at the aromatic ring.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics without empirical parameters, are a powerful tool for predicting the spectroscopic properties of molecules. For this compound, these theoretical predictions can aid in the interpretation of experimental spectra or even predict spectra for uncharacterized species.

Computational methods can accurately predict various types of spectra:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is invaluable for assigning specific peaks in an experimental spectrum to the vibrational modes of the molecule, such as the C≡C stretch of the ethynyl group or the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei by determining the magnetic shielding tensors. These predictions are highly sensitive to the electronic environment of each nucleus and can help in assigning the complex NMR spectra of substituted benzenes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the absorption wavelengths in the UV-Vis spectrum, providing information about the electronic transitions within the molecule, often involving the π-system of the benzene ring and the ethynyl group.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Value Assignment
IR Frequency ~2100 cm⁻¹ C≡C stretch
¹H NMR Chemical Shift ~7.0 ppm Aromatic proton
¹³C NMR Chemical Shift ~80 ppm Acetylenic carbon

Note: These values are representative and would be refined by specific computational models.

Topological and Electronic Influences on Molecular Systems Incorporating this compound

The incorporation of this compound into larger molecular systems, such as polymers or supramolecular assemblies, can be significantly influenced by its inherent topological and electronic properties. Computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to probe these characteristics.

QTAIM analysis can reveal the nature of chemical bonds and non-covalent interactions through the topology of the electron density. This can be used to characterize halogen bonding involving the bromine atom or π-stacking interactions of the aromatic ring.

NBO analysis provides insights into the electronic structure by localizing orbitals into bonds and lone pairs. This method can quantify charge distribution, hybridization, and donor-acceptor interactions. For example, NBO analysis can elucidate the electron-withdrawing effect of the bromo and ethynyl groups on the electron-rich trimethyl-substituted benzene ring, which in turn governs the molecule's reactivity and its interactions in larger systems. The interplay of the sterically demanding trimethyl groups with the reactive bromo and ethynyl functionalities creates a unique electronic and structural profile that dictates its role as a building block in materials science.

Applications and Research Directions

Building Blocks for Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. The design and synthesis of molecules that can spontaneously form these ordered structures is a significant area of chemical research.

Molecular receptors and cages are key components of supramolecular chemistry, capable of encapsulating smaller guest molecules. The rigid structure and defined geometry of aromatic compounds like 2-bromo-4-ethynyl-1,3,5-trimethylbenzene make them excellent candidates for constructing the frameworks of these host molecules. The trimethylbenzene unit provides steric bulk, which can be exploited to create well-defined cavities. The bromo and ethynyl (B1212043) groups serve as reactive handles for covalently linking multiple monomer units to form larger, cage-like structures.

For instance, through coupling reactions such as the Sonogashira or Glaser coupling, the ethynyl group can be used to link multiple benzene (B151609) rings, leading to the formation of macrocycles or three-dimensional cages. The bromo-substituent offers an additional site for functionalization or further coupling reactions, allowing for the synthesis of even more complex and functional host systems.

Table 1: Potential Coupling Reactions for Cage Synthesis

Coupling Reaction Reacting Groups Catalyst/Conditions Resulting Linkage
Sonogashira Coupling Terminal Alkyne + Aryl Halide Pd catalyst, Cu(I) cocatalyst, base Arylene-Ethynylene
Glaser Coupling Terminal Alkyne + Terminal Alkyne Cu(I) or Cu(II) salt, base, oxidant Butadiyne
Eglinton Coupling Terminal Alkyne + Terminal Alkyne Cu(II) salt, pyridine Butadiyne

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered arrangements. The planarity of the benzene ring and the potential for π-π stacking interactions make this compound and its derivatives suitable for forming ordered supramolecular structures. The trimethyl substituents can influence the packing of the molecules, directing the formation of specific assemblies.

While specific studies on the self-assembly of this compound are not extensively documented, related compounds with similar structural motifs are known to form liquid crystalline phases or self-assemble on surfaces into highly ordered monolayers. These processes are driven by a combination of van der Waals forces, π-π interactions, and, if present, hydrogen bonding.

Monomers for Conjugated Polymer Synthesis

The presence of the ethynyl group makes this compound a valuable monomer for the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electrons and interesting electronic and optical properties.

Poly(phenyleneethynylene)s (PPEs) and their broader class, poly(aryleneethynylene)s (PAEs), are important conjugated polymers with applications in organic electronics, sensing, and photonics. The Sonogashira cross-coupling reaction is a powerful method for synthesizing these polymers. nih.gov In this reaction, the bromo group of one monomer reacts with the ethynyl group of another in the presence of a palladium catalyst and a copper(I) co-catalyst.

The polymerization of this compound via Sonogashira coupling would lead to a PPE with a repeating unit containing a trimethyl-substituted phenylene ring and an ethynylene linker. The bulky trimethyl groups would likely render the polymer soluble in common organic solvents, which is a significant advantage for processing and characterization.

Table 2: Representative Properties of Substituted Poly(p-phenyleneethynylene)s

Substituent on Phenyl Ring Synthesis Method Reported Molecular Weight (Mn) Key Properties
Dibutyl Alkyne Metathesis - Forms layered arrays
Dioctyl Alkyne Metathesis - Liquid crystalline behavior
Di-2-ethylhexyl Alkyne Metathesis - Liquid crystalline behavior

Incorporation into Hyperbranched and Linear Polymer Architectures

The AB-type functionality of this compound (where A is the bromo group and B is the ethynyl group) makes it an ideal monomer for the synthesis of both linear and hyperbranched polymers. nih.gov Linear polymers are formed through head-to-tail polymerization.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.gov They can be synthesized in a one-pot reaction from ABx-type monomers. While this compound is an AB monomer, it can be used in conjunction with a trifunctional or tetrafunctional comonomer to produce a hyperbranched architecture. These polymers are known for their low viscosity, high solubility, and globular structure. nih.gov

On-surface polymerization is a bottom-up approach to create one- and two-dimensional covalent nanostructures on solid surfaces. This technique often utilizes molecules with halogen and alkyne functionalities. The bromo and ethynyl groups of this compound make it a potential candidate for on-surface synthesis.

The general strategy involves the deposition of the monomer onto a catalytically active surface, such as copper or gold. Thermal annealing can then induce dehalogenation and subsequent coupling of the molecules. The Sonogashira coupling reaction can also be adapted for on-surface synthesis, leading to the formation of ordered polymer chains or networks directly on the substrate. This approach offers precise control over the structure and orientation of the resulting nanomaterials.

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Future Research Directions

Development of Novel Catalytic Systems for Functionalization

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Exploration of New Reactivity Modes

The bifunctional nature of this compound, possessing both a halogen and a terminal alkyne, presents significant opportunities for exploring novel and orthogonal synthetic transformations. Research is directed toward leveraging these two distinct reactive sites to build complex molecular architectures that would otherwise be difficult to access.

One primary area of investigation involves the selective and sequential reaction of the bromo and ethynyl groups. The bromo group is a classic handle for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. The ethynyl group is amenable to a different set of transformations, including Sonogashira coupling, click chemistry (cycloadditions), and cyclotrimerization. nih.gov The challenge and opportunity lie in developing catalytic systems that can selectively target one group while leaving the other intact for subsequent reactions. This "one-pot" or sequential functionalization allows for the efficient construction of multifunctional, highly substituted aromatic systems.

Furthermore, the interplay between the electronic nature of the substituents and the reactivity of the aromatic ring is a subject of research. The steric hindrance provided by the three methyl groups can influence the accessibility of the reactive sites, potentially leading to unusual selectivity in reactions. For instance, this steric shielding could favor linear polymerization of the ethynyl group while disfavoring side reactions, a desirable trait for creating well-defined conjugated polymers. nih.govphyschem.cz The reactivity of similar molecules, such as 1-bromo-4-ethynylbenzene (B14332) on copper surfaces, has been studied, showing dissociation of both C-Br and C-H bonds at elevated temperatures, hinting at potential applications in surface-confined polymerization and nanomaterial fabrication. researchgate.net

Rational Design of Materials with Tunable Properties

This compound is a prime candidate for the rational design of advanced porous organic polymers (POPs). rsc.orgmdpi.com Its rigid, non-planar structure is crucial for creating materials with permanent, intrinsic microporosity. physchem.cz The bulky trimethylbenzene core prevents the efficient stacking of polymer chains, thereby generating void spaces that constitute the pores of the material.

The design of these materials is highly tunable. By controlling the polymerization reaction—often a self-condensation via Sonogashira coupling or a cyclotrimerization of the ethynyl group—the resulting network's properties can be tailored. For example, co-polymerization of this compound with other monomers of different lengths or geometries allows for precise control over:

Pore Size and Distribution: Altering the length of co-monomers can systematically vary the pore dimensions within the polymer network.

Surface Area: The degree of cross-linking and the choice of synthetic conditions directly impact the Brunauer–Emmett–Teller (BET) surface area, a critical parameter for applications in gas storage and separation. nih.gov

Functionality: The bromo-substituent can be retained in the final polymer, serving as a site for post-synthetic modification. This allows for the introduction of new functional groups to tailor the surface chemistry of the pores for specific applications, such as targeted gas capture or heterogeneous catalysis. mdpi.com

The ethynyl group contributes to the formation of a conjugated backbone, which can imbue the resulting materials with interesting optoelectronic properties, such as photoluminescence, for potential use in sensing or optical devices. physchem.cz

Interactive Table 1: Potential Tunable Properties of Polymers Derived from this compound

Property Design Strategy Potential Application
Pore Size Co-polymerization with linkers of varying lengths. Selective gas separation, molecular sieving.
Surface Area Control of polymerization/cross-linking conditions. High-capacity gas storage (H₂, CO₂), catalysis. nih.gov
Surface Chemistry Post-synthetic modification of the bromo group. Targeted CO₂ capture, heterogeneous catalysis support.
Electronic Properties Extension of π-conjugation via choice of co-monomers. Chemical sensing, light-emitting devices. physchem.cz

Advanced Theoretical Modeling for Predictive Design

Advanced theoretical and computational modeling is an indispensable tool for accelerating the design and predicting the performance of materials derived from this compound. amanote.com Methods such as Density Functional Theory (DFT) are employed to gain insights into both the molecule itself and the properties of the polymers it can form. nih.gov

For the monomer, theoretical calculations can predict:

Molecular Geometry: Optimizing the ground-state geometry to understand bond lengths, angles, and steric hindrance.

Electronic Structure: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's potential electronic and optical properties. researchgate.net

Reaction Energetics: Modeling reaction pathways to understand the thermodynamics and kinetics of polymerization or other functionalization reactions, helping to guide synthetic efforts. nih.gov

When designing polymers, computational studies are used to build virtual models of the porous networks. These models allow for the prediction of key material properties before undertaking costly and time-consuming synthesis.

Interactive Table 2: Predicted Properties via Theoretical Modeling

Parameter Computational Method Significance for Material Design
Strain Energy Homodesmotic reactions, DFT Predicts the stability of cyclic or strained polymer structures. researchgate.net
HOMO-LUMO Gap DFT, Time-Dependent DFT Correlates with the polymer's band gap and its potential as a semiconductor or photoluminescent material. researchgate.net
Pore Size Distribution Molecular dynamics (MD), Grand Canonical Monte Carlo (GCMC) simulations Predicts the accessibility of the porous network to different gas molecules.
Gas Adsorption Isotherms GCMC simulations Models the uptake capacity and selectivity for gases like CO₂, H₂, and CH₄.
Dimerization Energy DFT Assesses the tendency of polymer fragments to aggregate, impacting material morphology and stability. nih.gov

By simulating gas adsorption within these virtual frameworks, researchers can screen numerous potential structures and identify the most promising candidates for applications like carbon capture. This synergy between theoretical prediction and experimental synthesis embodies the principles of rational material design, enabling the development of novel materials with precisely engineered properties. nih.gov

Q & A

Q. What are the key synthetic routes for preparing 2-bromo-4-ethynyl-1,3,5-trimethylbenzene?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a mesitylene (1,3,5-trimethylbenzene) scaffold.

Bromination : Direct electrophilic bromination at the 2-position of mesitylene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) .

Ethynylation : Introduce the ethynyl group via Sonogashira coupling between 2-bromo-1,3,5-trimethylbenzene and trimethylsilylacetylene (TMSA), followed by deprotection with K₂CO₃/MeOH.
Critical Note : Steric hindrance from methyl groups may reduce coupling efficiency. Optimize catalyst (Pd(PPh₃)₄/CuI) and solvent (THF or DMF) conditions .

Q. How to confirm the structure and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR :
  • ¹H NMR : Methyl groups appear as singlets (δ 2.2–2.4 ppm). The ethynyl proton is absent (TMS-protected or sp-hybridized C≡C).
  • ¹³C NMR : Ethynyl carbons resonate at δ 70–90 ppm (sp-hybridized).
  • Mass Spectrometry : Confirm molecular ion [M⁺] at m/z 222 (C₁₁H₁₁Br) with isotopic peaks for bromine .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

Advanced Research Questions

Q. How does steric hindrance from the 1,3,5-trimethyl groups affect reactivity in cross-coupling reactions?

  • Methodological Answer : The methyl groups create steric bulk, limiting access to the ethynyl moiety. To mitigate this:
  • Use bulky ligands (e.g., XPhos) to stabilize Pd catalysts and enhance turnover.
  • Employ microwave-assisted Sonogashira coupling to accelerate reaction kinetics.
  • Monitor reaction progress via TLC or GC-MS to avoid side products (e.g., homocoupling of ethynyl groups) .
    Data Contradiction : Some studies report higher yields with Pd(OAc)₂/P(t-Bu)₃ systems, while others favor PdCl₂(PPh₃)₂. Replicate both methods under inert conditions .

Q. What are the challenges in characterizing the ethynyl group’s electronic environment in this compound?

  • Methodological Answer : The ethynyl group’s electron-withdrawing nature alters the aromatic ring’s electron density. Use:
  • FT-IR : Confirm C≡C stretch at ~2100–2260 cm⁻¹.
  • UV-Vis : Compare λmax with non-ethynylated analogs to assess conjugation effects.
  • X-ray Crystallography : Resolve bond lengths (C≡C ≈ 1.20 Å) and angles to study steric/electronic interactions .

Q. How to address discrepancies in reported melting points or solubility data?

  • Methodological Answer : Variations arise from impurities or polymorphic forms.
  • Recrystallization : Test solvents (e.g., hexane/EtOAc) to isolate pure crystals.
  • DSC/TGA : Determine phase transitions and thermal stability.
  • Cross-Validate : Compare data with analogs like 2-bromo-1,3,5-trimethylbenzene (mp 56°C) and ethynyl-containing aromatics .

Methodological Design & Data Analysis

Q. What strategies optimize regioselective functionalization of the ethynyl group?

  • Methodological Answer :
  • Protection/Deprotection : Use TMS-ethynyl intermediates to prevent unwanted reactions.
  • Click Chemistry : React with azides (e.g., benzyl azide) to form triazoles under Cu(I) catalysis.
  • DFT Calculations : Model transition states to predict regioselectivity in electrophilic additions .

Q. How to design a stability study for this compound under varying conditions?

  • Methodological Answer :
  • Light/Heat : Expose to UV (365 nm) or heat (40–80°C) and monitor decomposition via HPLC.
  • Moisture Sensitivity : Store in desiccators with silica gel and test hygroscopicity by Karl Fischer titration.
  • Long-Term Stability : Use accelerated aging protocols (ICH Q1A guidelines) .

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Feasible Synthetic Routes

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2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.